molecular formula C10H19N3S B13625155 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B13625155
M. Wt: 213.35 g/mol
InChI Key: CXAAUKFIIPJWQN-UHFFFAOYSA-N
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Description

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with neopentyl and propyl groups, as well as a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation reactions. One common method involves the reaction of 3-amino-1,2,4-triazole with neopentyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the alkyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The thiol group can undergo redox reactions, influencing the activity of enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-pyridyl)-4h-1,2,4-triazole-3-thiol
  • 5-Amino-1h-1,2,4-triazole-3-carbohydrazide
  • 4-Phenyl-1,2,4-triazoline-3,5-dione

Uniqueness

4-Neopentyl-5-propyl-4h-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-propyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H19N3S/c1-5-6-8-11-12-9(14)13(8)7-10(2,3)4/h5-7H2,1-4H3,(H,12,14)

InChI Key

CXAAUKFIIPJWQN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NNC(=S)N1CC(C)(C)C

Origin of Product

United States

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